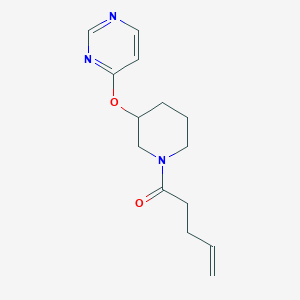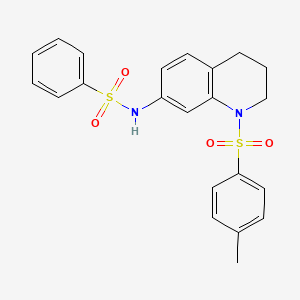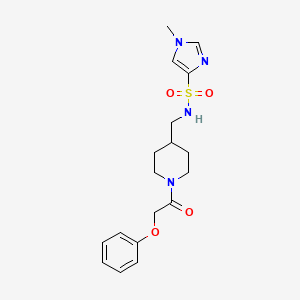
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one, also known as PP1, is a potent and selective inhibitor of Src family kinases. Src family kinases play a crucial role in cellular signaling pathways, including cell growth, differentiation, and survival. PP1 has been widely used in scientific research to investigate the role of Src family kinases in various biological processes.
Wirkmechanismus
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one acts as a competitive inhibitor of ATP binding to the active site of Src family kinases. It binds to the kinase domain of the kinase and prevents the transfer of phosphate groups from ATP to the substrate. This results in the inhibition of kinase activity and downstream signaling pathways.
Biochemical and Physiological Effects:
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one has also been shown to inhibit the activation of transcription factors, such as STAT3 and NF-kB, which are involved in the regulation of inflammation and immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one has several advantages for lab experiments. It is a highly potent and selective inhibitor of Src family kinases, making it an ideal tool for studying the role of these kinases in biological processes. 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one is also cell-permeable, allowing it to be used in live-cell imaging studies. However, 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one. One area of interest is the development of more potent and selective inhibitors of Src family kinases. Another area of research is the investigation of the role of Src family kinases in the regulation of autophagy and mitophagy. Additionally, the use of 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one in combination with other inhibitors or chemotherapeutic agents may have therapeutic potential in the treatment of cancer and other diseases.
Synthesemethoden
1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromopyrimidine with piperidine to form 4-piperidinylpyrimidine. This intermediate is then reacted with 5-bromo-1-penten-3-one to form 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-one. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Mehrkomponentenreaktionen und Diversitätsorientierte Synthese
Mehrkomponentenreaktionen (MCRs) mit Piperidinderivaten ermöglichen den effizienten Zugang zu diversen chemischen Bibliotheken. Forscher nutzen MCRs, um schnell strukturell komplexe Verbindungen für die Medikamentenentwicklung zu generieren. Die Beteiligung der Verbindung an MCRs trägt zum Bereich der diversitätsorientierten Synthese bei.
Zusammenfassend lässt sich sagen, dass 1-(3-(Pyrimidin-4-yloxy)piperidin-1-yl)pent-4-en-1-on vielversprechend in verschiedenen wissenschaftlichen Bereichen ist. Seine einzigartige Struktur und vielseitige Reaktivität machen es zu einem spannenden Ziel für weitere Untersuchungen. Forscher erforschen weiterhin seine Anwendungen mit dem Ziel, sein volles Potenzial in der Medikamentenentwicklung und darüber hinaus freizusetzen . Wenn Sie spezielle Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, uns zu fragen!
Eigenschaften
IUPAC Name |
1-(3-pyrimidin-4-yloxypiperidin-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-3-6-14(18)17-9-4-5-12(10-17)19-13-7-8-15-11-16-13/h2,7-8,11-12H,1,3-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJLJSUQDCZYLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCC(C1)OC2=NC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)
![Methyl 2-[(4-methoxy-4-oxobutanoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2394426.png)
![methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2394427.png)


![N-(4-fluorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2394432.png)
![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2394433.png)
![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B2394434.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2394437.png)

